molecular formula C19H10Cl3F3N2O5S B1654110 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 210411-51-1

3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B1654110
CAS RN: 210411-51-1
M. Wt: 541.7 g/mol
InChI Key: MNXQGBVBFMSHAL-UHFFFAOYSA-N
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Description

The compound “3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide” is a complex organic molecule. It contains several functional groups including dichloro, nitrophenoxy, trifluoromethylphenyl, and benzenesulfonamide .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The trifluoromethylpyridine (TFMP) derivatives are used as intermediates in the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. For example, it could undergo reactions typical of chloro, nitro, and sulfonamide groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, density, and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is used as an agrochemical, its mechanism of action could involve disrupting the life cycle of pests .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future directions for research on this compound could include exploring new synthesis methods, investigating its potential uses in various industries, and studying its environmental impact .

properties

IUPAC Name

3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl3F3N2O5S/c20-14-7-12(27(28)29)4-5-17(14)32-18-15(21)8-13(9-16(18)22)33(30,31)26-11-3-1-2-10(6-11)19(23,24)25/h1-9,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXQGBVBFMSHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C(=C2)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl3F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383987
Record name 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210411-51-1
Record name 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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